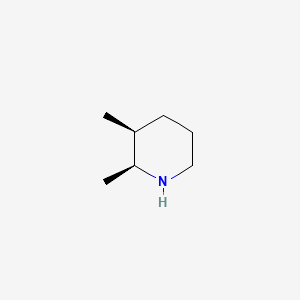

cis-2,3-Dimethylpiperidine

説明

Contextualization within Piperidine (B6355638) Alkaloid and Heterocyclic Chemistry Research

The piperidine ring is a ubiquitous scaffold found in a vast array of natural products and pharmaceuticals. nih.gov Its prevalence makes the development of synthetic methods for creating specifically substituted piperidines a crucial goal for chemists. nih.gov Chiral 2-alkyl piperidines, in particular, are common motifs in many biologically active alkaloids.

Substituted piperidines, including the 2,3-dimethyl variant, are recognized as important structural cores in complex molecules. For instance, polysubstituted piperidines are key components of various piperidine alkaloids, such as those of the veratrum and jervine (B191634) type. The controlled synthesis of specific diastereomers of these piperidine frameworks is essential for accessing analogues of biologically significant compounds.

The utility of 2,3-dimethylpiperidine (B1295095) extends to its role as a precursor in organic synthesis. Research has demonstrated its involvement in the creation of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, highlighting its application as a foundational element for constructing more complex chemical entities. Furthermore, synthetic strategies often focus on achieving high diastereoselectivity, with methods like the hydrogenation of substituted pyridines being developed to favor the formation of cis-disubstituted products.

Fundamental Significance of Diastereoisomerism in Piperidine Frameworks

The presence of two stereocenters at the C2 and C3 positions of 2,3-dimethylpiperidine gives rise to two diastereomers: cis and trans. The spatial arrangement of the two methyl groups profoundly influences the molecule's conformational stability and reactivity. In the most stable chair conformation of the trans isomer, both bulky methyl groups can occupy equatorial positions to minimize steric strain. Conversely, the cis isomer must adopt a conformation where one methyl group is axial and the other is equatorial, leading to energetically unfavorable 1,3-diaxial interactions. nih.gov

This inherent difference in stability is a central theme in modern stereoselective synthesis. The distribution of diastereomers resulting from a chemical reaction often reflects the thermodynamic equilibrium between the isomers. chemrxiv.org Research has shown that the experimentally observed ratios of piperidine diastereomers are generally in reasonable agreement with their calculated relative stabilities, often determined using Density Functional Theory (DFT). chemrxiv.org

Recognizing the importance of accessing the most stable diastereomer, researchers have developed methods for epimerization—the conversion of one diastereomer into another. nih.gov Light-mediated techniques using photoredox catalysis can convert a less stable, kinetically-formed piperidine isomer into the more thermodynamically stable one. nih.gov This process often involves a reversible reaction pathway where either diastereomer can converge to the same equilibrium mixture, which is dominated by the most stable isomer. chemrxiv.org This ability to control and interconvert diastereomers underscores the fundamental importance of understanding the stereochemical nuances of piperidine frameworks in designing efficient and selective synthetic routes.

Data Tables

Physicochemical Properties of cis-2,3-Dimethylpiperidine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S)-2,3-dimethylpiperidine | nih.gov |

| Synonym | cis-2,3-Lupetidine | nih.gov |

| CAS Number | 23513-39-5 | nih.gov |

| Molecular Formula | C₇H₁₅N | nih.gov |

| Molecular Weight | 113.20 g/mol | nih.gov |

Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source |

|---|---|---|---|

| ¹³C NMR (101 MHz, CDCl₃) | 53.15 | C-2 | rsc.org |

| 43.36 | C-6 | ||

| 32.63 | C-3 | ||

| 29.39 | C-4 | ||

| 21.96 | C-5 | ||

| 16.02 | C-2 Methyl | ||

| 13.34 | C-3 Methyl | ||

| ¹H NMR (400 MHz, CDCl₃) | 2.98 (ddt, J = 12.4, 4.0, 2.0 Hz, 1H) | H-6eq | rsc.org |

| 2.65 – 2.53 (m, 1H) | H-2 | ||

| 2.24 – 2.15 (m, 1H) | H-6ax | ||

| 1.79 – 1.60 (m, 3H) | H-3, H-4, H-5 | ||

| 1.47 – 1.34 (m, 2H) | H-4, H-5 | ||

| 1.00 (d, J = 6.8 Hz, 3H) | C-2 Methyl | ||

| 0.85 (d, J = 7.1 Hz, 3H) | C-3 Methyl |

Structure

2D Structure

3D Structure

特性

CAS番号 |

23513-39-5 |

|---|---|

分子式 |

C7H15N |

分子量 |

113.2 g/mol |

IUPAC名 |

(2S,3S)-2,3-dimethylpiperidine |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |

InChIキー |

DRLFSUDDXLQHJT-BQBZGAKWSA-N |

SMILES |

CC1CCCNC1C |

異性体SMILES |

C[C@H]1CCCN[C@H]1C |

正規SMILES |

CC1CCCNC1C |

製品の起源 |

United States |

Stereochemical and Conformational Investigations of Cis 2,3 Dimethylpiperidine

Ring Conformation and Energetic Landscape Analysis

The six-membered piperidine (B6355638) ring of cis-2,3-dimethylpiperidine is not planar and, like cyclohexane, adopts a puckered chair conformation to minimize angular and torsional strain. The presence of two methyl substituents on adjacent carbon atoms introduces significant conformational preferences and energetic considerations.

Preferred Chair Conformations and Inversion Dynamics

The cis isomer of 2,3-dimethylpiperidine (B1295095) primarily exists in a chair conformation. Due to the cis relationship of the methyl groups, one substituent is positioned axially (pointing up or down relative to the ring's plane) while the other is equatorial (pointing out from the side of the ring). Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the chair conformation with an axial α-methyl group (at the C2 position) is the preferred ground state. nih.gov This preference is a key factor in its reactivity, as it can lower the energy of transition states in certain reactions. nih.gov

The piperidine ring is not static and can undergo a process called ring inversion, where one chair conformation flips into another. This dynamic equilibrium involves the interconversion of axial and equatorial positions. However, for this compound, the conformer with the C2-methyl group in an axial position and the C3-methyl group in an equatorial position is significantly more stable.

Analysis of Methyl Substituent Orientations (Axial vs. Equatorial)

The orientation of the two methyl groups is a defining feature of the this compound structure. In the most stable chair conformer, the methyl group at the carbon adjacent to the nitrogen (C2) preferentially occupies an axial position, while the methyl group at C3 is in an equatorial position. nih.gov This arrangement is in contrast to what might be expected based on simple steric hindrance, where equatorial positions are generally favored for bulky substituents. The preference for an axial C2-methyl group is a manifestation of specific electronic and steric effects within the molecule.

Table 1: Preferred Conformations of Dimethylpiperidine Isomers

| Isomer | C2-Methyl Orientation | C3-Methyl Orientation | Relative Stability |

|---|---|---|---|

| cis-2,3-Dimethylpiperidine | Axial | Equatorial | Preferred Ground State nih.gov |

| trans-2,3-Dimethylpiperidine | Equatorial | Equatorial | Generally More Stable |

Quantifying A(1,3) Strain and Related Non-Bonded Interactions

A key factor influencing the conformational preference is the avoidance of unfavorable steric interactions. One such interaction is A(1,3) strain, also known as allylic 1,3-strain, which occurs between a substituent on a double bond and an axial substituent on an adjacent carbon. In the context of N-substituted piperidines, a similar strain can arise between an N-substituent and an axial group at the C2 position. acs.orgrsc.org

For this compound, the conformation with an equatorial C2-methyl group would lead to significant steric clash with the substituent on the nitrogen atom (even if it is just a hydrogen). By adopting a conformation with an axial C2-methyl group, this particular A(1,3) strain is minimized. acs.orgrsc.org However, this conformation introduces other steric interactions, such as 1,3-diaxial interactions. The balance of these non-bonded interactions ultimately determines the lowest energy conformation. Computational studies have quantified the energetic differences between various conformers, revealing that the transition state for certain reactions is approximately 3 kcal/mol lower in energy for the cis isomer compared to the trans isomer, a difference attributed to the conformational preferences. nih.gov

Stereochemical Assignment through Advanced Spectroscopic and Diffraction Techniques

The precise three-dimensional arrangement of atoms in this compound has been unequivocally determined through a combination of powerful analytical methods.

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR are instrumental in distinguishing between cis and trans isomers of 2,3-dimethylpiperidine. Key parameters such as chemical shifts and coupling constants provide a wealth of structural information.

In ¹H NMR, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. For a chair conformation, the coupling between two axial protons (J_ax-ax) is typically large, while the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) is smaller. By analyzing these coupling constants, the axial or equatorial orientation of the protons, and by extension the methyl substituents, can be deduced. acs.orgnih.gov

¹³C NMR spectroscopy provides information on the chemical environment of each carbon atom. The chemical shift of a carbon is sensitive to its steric environment. For instance, an axial methyl group is typically shielded compared to an equatorial one, resulting in an upfield shift (lower ppm value). This difference in chemical shifts for the methyl carbons can be a clear indicator of their respective orientations. cdnsciencepub.com

Table 2: Representative NMR Data for Stereochemical Assignment

| Nucleus | NMR Parameter | Observation for cis-2,3-Dimethylpiperidine | Structural Implication |

|---|---|---|---|

| ¹H | Coupling Constants (J) | Different J-values for H2-H3 coupling compared to the trans isomer. acs.org | Confirms the cis relative stereochemistry. |

| ¹³C | Chemical Shifts (δ) | Distinct chemical shifts for the axial C2-methyl and equatorial C3-methyl carbons. | Differentiates between axial and equatorial substituent positions. |

Solid-State Structural Determination via X-ray Crystallography

While NMR provides detailed structural information in solution, X-ray crystallography offers a definitive picture of the molecule's conformation in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise three-dimensional coordinates of every atom in the molecule, providing unambiguous proof of its stereochemistry and conformation. vulcanchem.com

For derivatives of substituted piperidines, X-ray crystallography has confirmed the chair conformation of the piperidine ring and the specific axial and equatorial positioning of the substituents. nih.govresearchgate.net For instance, the crystal structure of a tosylated derivative of a cis-piperidine confirmed the relative stereochemistry. nih.gov These solid-state data are invaluable for validating the interpretations of solution-phase NMR studies and computational models.

Reactivity Profiles and Mechanistic Aspects of Cis 2,3 Dimethylpiperidine in Organic Transformations

Role in Catalytic Kinetic Resolution and Acyl Transfer Mechanisms

A significant application of cis-2,3-dimethylpiperidine is as a model substrate in the study and development of catalytic kinetic resolutions, particularly through enantioselective acylation. Research has uncovered a pronounced disparity in reactivity between the cis and trans isomers of 2,3-dimethylpiperidine (B1295095), a phenomenon that has been leveraged to achieve efficient separation of racemic mixtures.

The kinetic resolution of 2,3-disubstituted piperidines is effectively achieved using a co-catalytic system, typically comprising a chiral hydroxamic acid and an achiral N-heterocyclic carbene (NHC). In these reactions, this compound undergoes acylation significantly faster than its trans counterpart. This rate difference is the cornerstone of the kinetic resolution, allowing for the selective acylation of one enantiomer of the cis isomer over the other, and leaving the unreacted enantiomer and the slower-reacting trans isomers largely untouched.

Mechanistic insights, supported by detailed Density Functional Theory (DFT) calculations, provide a clear rationale for this observed reactivity difference. The acylation is proposed to proceed through a concerted, seven-membered transition state where the hydroxamic acid catalyst facilitates an intramolecular proton shuttle. The key finding is that the lowest energy transition state for this acyl transfer requires the α-substituent (the methyl group at C2) to be in an axial position. The preferred ground-state conformation of this compound naturally places this α-methyl group in the required axial orientation. In contrast, for trans-2,3-dimethylpiperidine to participate in this low-energy pathway, it would have to adopt a highly unfavorable diaxial conformation, which significantly increases the energy barrier for the reaction.

The energy gap between the transition states for the cis and trans isomers is substantial, with calculations showing the cis transition state to be approximately 3 kcal/mol lower in energy. This computational finding aligns well with experimental observations, where cis-isomers react faster and with superior selectivity factors (s-factors), reaching values as high as 24 to 52 in some cases.

| Isomer | Relative Reactivity | Observed Selectivity Factor (s) | Mechanistic Rationale |

|---|---|---|---|

| This compound | Significantly Faster | Up to 52 | Preferred ground-state conformation has the α-methyl group in an axial position, leading to a lower energy 7-membered acyl transfer transition state. bham.ac.ukacs.org |

| trans-2,3-Dimethylpiperidine | Slower | Low | Reaction requires adoption of a high-energy, unfavorable di-axial conformation to access the efficient acyl transfer transition state. bham.ac.uk |

Participation in Deprotonative Metalation and Organometallic Reactions

While direct studies on the use of lithium cis-2,3-dimethylpiperidide as a base are scarce in the reviewed literature, the reactivity of the closely related isomer, lithium cis-2,6-dimethylpiperidide (Li-cis-DMP), provides significant insight into how such compounds behave in deprotonative metalation. Hindered piperidide bases are prized for their ability to act as strong, non-nucleophilic bases, and Li-cis-DMP has been explored as a more economical alternative to the widely used lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

Research has focused on employing Li-cis-DMP in mixed-metal base formulations, particularly lithium-zincate ate-complexes. These reagents exhibit enhanced reactivity and solubility compared to the lithium amide alone. For instance, a lithium diethylzincate complex, [(TMEDA)LiZn(cis-DMP)Et₂], has been synthesized and characterized. nih.gov This complex has proven effective for the ortho-deprotonation of aromatic substrates like N,N-diisopropylbenzamide, with subsequent quenching by an electrophile yielding the desired product in high yields (e.g., 88% for 2-iodo-N,N-diisopropylbenzamide). nih.gov

Another key application involves using cis-2,6-dimethylpiperidine (B46485) as a catalyst in conjunction with a stoichiometric Grignard reagent (e.g., EtMgCl) for the deprotonative metalation of C–H bonds. researchgate.net This method has been successfully applied to the regioselective metalation of 2-chloro-3-substituted thiophenes at room temperature. The resulting thienyl Grignard reagent can then be used in subsequent reactions, such as polymerization or palladium-catalyzed cross-coupling with aryl bromides, while leaving the C–Cl bond intact. researchgate.net The catalytic use of the amine is crucial, as it is regenerated during the reaction cycle. These examples highlight the utility of hindered dimethylpiperidide bases in generating potent organometallic reagents for selective deprotonation.

| Reagent System | Substrate Type | Reaction Type | Key Finding |

|---|---|---|---|

| [(TMEDA)LiZn(cis-DMP)Et₂] | Aromatic Amides (e.g., N,N-diisopropylbenzamide) | Directed ortho-metalation (DoM) | Acts as a superior base compared to the di-tert-butyl analogue, enabling high-yield functionalization. nih.gov |

| EtMgCl / cat. cis-2,6-dimethylpiperidine | Chlorothiophenes | C-H Deprotonation / Metalation | Enables regioselective metalation at room temperature, forming a thienyl Grignard reagent for further coupling. researchgate.net |

Contributions to Other Advanced Organic Reaction Architectures

Beyond its role in kinetic resolution, this compound and its isomers serve as building blocks or substrates in other modern synthetic strategies. These applications, while diverse, underscore the value of the dimethylpiperidine scaffold in creating complex and functionally rich molecules.

One notable area is in asymmetric synthesis. A method for producing enantioenriched this compound derivatives involves the asymmetric hydrogenation of corresponding 2,3-disubstituted pyridinium (B92312) salts. nih.gov This transformation can proceed with high diastereoselectivity (>99.5:0.5 dr), affording the cis-isomer exclusively and with moderate to good enantiomeric ratios. nih.gov

In the field of biocatalysis, the related N-benzoyl-cis-2,6-dimethylpiperidine has been used as a substrate for biohydroxylation reactions. Microorganisms such as Beauveria bassiana can selectively hydroxylate the piperidine (B6355638) ring, demonstrating the potential for enzymatic processes to functionalize these heterocycles at positions that are challenging to access through traditional chemical means.

Furthermore, the isomeric cis-3,5-dimethylpiperidine (B12482) has been incorporated into the structure of squaraine dyes. This modification was shown to induce a twisted conformation in the dye molecule, which successfully inhibited aggregation-caused quenching (ACQ) and resulted in materials with desirable dual-state emission (DSE) properties, showing fluorescence in both solution and the solid state. This highlights the role of the piperidine's stereochemistry in controlling the solid-state packing and photophysical properties of larger molecular systems.

| Isomer | Application Area | Transformation / Role | Significance |

|---|---|---|---|

| This compound | Asymmetric Synthesis | Product of asymmetric hydrogenation of a pyridinium salt | Provides a route to enantioenriched cis-2,3-disubstituted piperidines. nih.gov |

| cis-2,6-Dimethylpiperidine | Biocatalysis | Substrate for microbial hydroxylation | Demonstrates selective C-H functionalization of the piperidine ring using enzymes. |

| cis-3,5-Dimethylpiperidine | Materials Chemistry | Component of a squaraine dye | Induces a twisted conformation to create materials with dual-state emission properties. |

Computational Chemistry and Theoretical Characterization of Cis 2,3 Dimethylpiperidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of piperidine (B6355638) derivatives. For cis-2,3-dimethylpiperidine, DFT studies have been instrumental in understanding its conformational preferences, reactivity, and the stereochemical outcomes of its reactions. These computational approaches provide insights that are highly complementary to experimental findings.

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, calculations have consistently shown that the molecule adopts a chair conformation. nih.gov A key finding is that the preferred ground-state conformation features the α-methyl group in an axial position. nih.gov This arrangement is crucial for its subsequent reactivity.

DFT calculations, such as those employing the B3LYP functional with the 6-31G(d) basis set, are used to perform these geometry optimizations. nih.gov Following optimization, vibrational frequency analysis is typically performed at the same level of theory. This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. mdpi.com Theoretical vibrational data can be compared with experimental spectroscopic results, such as those from FT-IR, to validate the computational model. researchgate.netcdnsciencepub.com For instance, experimental IR spectroscopy identifies the characteristic amine N-H stretching vibration around 3300 cm⁻¹.

Table 1: Summary of DFT Methods for Geometrical and Vibrational Analysis

| Parameter | Method/Basis Set | Finding | Reference |

| Geometry Optimization | B3LYP/6-31G(d) | The ground state is a chair conformation with an axial α-methyl group. | nih.gov |

| Vibrational Analysis | M06-2X/6-311+G(d,p) | Supplements experimental IR and NMR data to validate stereochemical assignments. | |

| Vibrational Analysis | General DFT | Confirms optimized structures are energy minima and predicts vibrational spectra. | mdpi.com |

DFT calculations are particularly valuable for mapping the energy landscape of a chemical reaction, including the structures and energies of transition states (TS). This is critical for understanding reaction kinetics and mechanisms. Detailed DFT studies have been conducted on the enantioselective acylation of 2,3-dimethylpiperidine (B1295095) isomers. nih.gov

These studies reveal that the acylation proceeds through a concerted, seven-membered transition state that involves an intramolecular proton shuttle. nih.gov The calculations show a significant difference in the activation energy between the cis and trans isomers. The lowest transition state free energy for the acylation of this compound was found to be approximately 3 kcal/mol lower than that for the trans isomer. nih.gov This lower energy barrier is attributed to the fact that the cis isomer can readily adopt the required transition state geometry, where the α-substituent is in the axial position, without significant steric strain. nih.gov In contrast, the trans isomer would need to adopt an unfavorable di-axial conformation, which increases the energetic barrier. nih.gov

Table 2: Calculated Energetic Barriers for Acyl Transfer Reaction

| Isomer | Calculation Method (Gas Phase) | Transition State Free Energy (kcal/mol) | Reference |

| This compound | B3LYP/6-31G(d) | 25.8 | nih.gov |

| trans-2,3-Dimethylpiperidine | B3LYP/6-31G(d) | 29.1 | nih.gov |

By elucidating the energetic barriers of different reaction pathways, DFT can accurately predict the stereoselectivity of a reaction. In the kinetic resolution of 2,3-dimethylpiperidine via acylation, computational models correctly predict that the cis isomer is the faster-reacting diastereomer. nih.gov

The ~3 kcal/mol lower transition state energy for this compound directly corresponds to a faster reaction rate compared to the trans isomer. nih.gov This difference in activation energy is consistent with experimentally observed high selectivity factors (s-factors up to 24). nih.gov The computational model, which posits that the acylation transition state requires the α-methyl group to be in an axial position, provides a clear rationale for this selectivity. Since the most stable ground-state conformation of the cis isomer already has this feature, it can enter the transition state with a lower energetic penalty. nih.gov These theoretical findings provide strong support for a reaction model that guides the stereochemical outcome of the acylation.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). psu.edu

The HOMO-LUMO energy gap is a crucial index of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. psu.edu DFT calculations are widely used to determine these orbital energies and other reactivity descriptors. researchgate.netresearchgate.net Analysis of the distribution of these orbitals and the molecular electrostatic potential (MEP) can reveal the most likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For piperidine derivatives, this analysis helps in understanding their interaction with other reagents. psu.edu

Table 3: Key Reactivity Indices from Computational Chemistry

| Index | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. psu.edu |

Ab Initio and Hybrid Computational Approaches for Thermochemical and Conformational Data

While DFT is widely used, other high-level computational methods, including ab initio and hybrid approaches, provide benchmark data for thermochemical and conformational properties. Methods like the Gaussian-n theory (e.g., G3MP2B3) and coupled-cluster theory [e.g., DLPNO-CCSD(T)] are employed for highly accurate energy calculations. nih.govacs.orgacs.org

Studies have used the G3MP2B3 composite method to compute the standard molar enthalpies of formation for all 12 isomers of dimethylpiperidine. acs.orgacs.org The results from this high-accuracy method were found to be in excellent agreement with available experimental data for most isomers. acs.orgacs.org Interestingly, the same study noted that common DFT functionals struggled to accurately predict these thermochemical properties for dimethylpiperidines. acs.orgacs.org

Explicit and Implicit Solvation Models in Computational Simulations

To accurately model chemical systems in solution, computational simulations must account for the effects of the solvent. This is achieved through either implicit or explicit solvation models.

Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant (ε). nih.gov A widely used example is the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). nih.gov In studies of this compound, single-point energy calculations were performed using the IEFPCM model to simulate a dichloromethane (B109758) solvent environment (CH₂Cl₂), refining the gas-phase energy calculations. nih.gov This approach provides a computationally efficient way to incorporate solvent effects on the energetics of reactants and transition states.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. ugent.be This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. For instance, in studying reaction pathways of related azaheterocycles, explicit solvent molecules were included in the DFT calculations to gain a more nuanced understanding of the reaction mechanism in solution. ugent.be The choice between an implicit and explicit model depends on the specific system and the level of detail required to describe the solvent's role.

Advanced Applications of this compound in Chemical Synthesis Under Scrutiny

Extensive investigation into the scientific literature reveals a notable scarcity of documented applications for the chemical compound this compound in the specific, advanced, non-medical fields of chemical synthesis as outlined. While the compound is known and has been studied for its conformational properties, its practical application as a chiral auxiliary, a key component in ligand architectures for metal-catalyzed reactions, or as a direct catalytic agent in specialized organic syntheses appears to be limited or not widely reported in accessible scholarly sources.

This review aimed to construct a detailed article on the advanced applications of this compound, focusing on its use as a chiral auxiliary, its role in ligand design for metal catalysis—including supramolecular interactions with palladium catalysts and the formation of heterobimetallic ate complexes—and its function as a catalyst in electrophotocatalytic oxidation and other general catalysis. However, the search for robust research findings to support these specific topics has been largely unfruitful.

The available literature does contain some tangential mentions of the compound. For instance, a patent for the synthesis of 3-substituted piperidine compounds for Cbl-b inhibition describes a procedure where this compound hydrochloride is used in a palladium-catalyzed reaction. However, this represents a singular application in a broader synthetic scheme rather than a detailed exploration of its role as a ligand or auxiliary.

Furthermore, studies on the catalytic kinetic resolution of disubstituted piperidines have included this compound as a substrate. While relevant to the field of asymmetric synthesis, this research focuses on the separation of the enantiomers of this compound itself, rather than its use as a tool to induce chirality in other molecules.

The predominant context in which this compound appears in the scientific literature is in nuclear magnetic resonance (NMR) spectroscopy studies. These investigations utilize the compound as a model to understand the conformational dynamics and stereochemistry of piperidine rings. While valuable from a physical organic chemistry perspective, this area of research does not align with the requested focus on advanced synthetic applications.

Advanced Applications in Chemical Synthesis Non Medical

Building Block in Non-Medicinal Specialty Chemical Synthesis

cis-2,3-Dimethylpiperidine, with its defined stereochemistry and rigid cyclic structure, presents as a potentially valuable chiral building block in the synthesis of non-medicinal specialty chemicals. Its application in this area is primarily centered on its use as a chiral auxiliary or as a precursor for developing specialized ligands for asymmetric catalysis. The fixed cis relationship between the two methyl groups provides a predictable steric environment, which is crucial for inducing stereoselectivity in chemical transformations.

While extensive research has focused on its applications in the pharmaceutical sector, its documented use in non-medicinal specialty chemicals is more niche. However, the principles of asymmetric synthesis suggest its utility in creating chiral environments for reactions in materials science and polymer chemistry. For instance, derivatives of this compound can be synthesized to act as chiral ligands for transition metal catalysts. These catalysts are instrumental in producing enantiomerically pure compounds that can serve as monomers for specialty polymers with unique optical properties or as components in advanced materials.

The reactivity of the secondary amine in this compound allows for its incorporation into larger molecular frameworks. Research into the kinetic resolution of this compound highlights the stereoelectronic differences between its enantiomers, which is a key factor in its function as a chiral directing group. In a catalytic kinetic resolution study involving enantioselective acylation, the cis-2,3-disubstituted piperidines demonstrated significantly faster reaction rates and superior selectivity factors compared to their trans counterparts. This difference in reactivity, supported by computational studies, underscores the potential of the cis isomer in stereoselective synthesis.

Below is a data table summarizing the comparative reactivity observed during the kinetic resolution of cis- and trans-2,3-dimethylpiperidine, which provides insight into the stereochemical influence of the cis configuration.

Table 1: Comparative Reactivity in Kinetic Resolution

| Substrate | Relative Rate | Selectivity Factor (s) |

|---|---|---|

| cis-2,3-Dimethylpiperidine | Faster | up to 24 |

| trans-2,3-Dimethylpiperidine | Slower | Lower |

This interactive table summarizes the relative performance of this compound compared to its trans isomer in a catalytic kinetic resolution process.

The data indicates that the specific geometry of this compound makes it a more effective substrate for this type of stereoselective transformation. This inherent stereochemical advantage is the primary reason for its exploration as a building block for specialty chemicals where chirality is a key design element. Further research is focused on leveraging this property to synthesize novel chiral catalysts and materials with tailored properties for non-medical applications.

Comparative Studies and Derivatives of Cis 2,3 Dimethylpiperidine

Structure-Reactivity Relationships within the Dimethylpiperidine Isomer Series

The spatial arrangement of the two methyl groups on the piperidine (B6355638) ring profoundly influences the reactivity of dimethylpiperidine isomers. In the case of cis- and trans-2,3-dimethylpiperidine, these structural differences lead to distinct behaviors in chemical reactions.

The cis-2,3-dimethylpiperidine isomer exists in a chair conformation where one methyl group is in an axial position and the other is equatorial. This conformation is the preferred ground state. nih.gov In contrast, the trans-isomer would need to adopt a less favorable di-axial conformation to have an axial α-substituent, which is a higher energy state. nih.gov This conformational difference is a key determinant of their relative reactivity.

A notable example of this structure-reactivity relationship is observed in enantioselective acylation reactions. nih.gov The this compound isomer reacts significantly faster than its trans counterpart. nih.gov Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the transition state for the acylation of the cis-isomer is approximately 3 kcal/mol lower in energy than that of the trans-isomer. nih.gov This energy difference corresponds to the observed higher reaction rate and superior selectivity in kinetic resolutions, with selectivity factors (s-factors) reaching up to 24 for the cis-isomer. nih.gov The requirement for an axial α-substituent in the lowest energy transition state for acyl transfer favors the cis-isomer, as its most stable conformation already possesses this feature. nih.gov

This trend is not limited to the 2,3-isomers. Similar effects are seen in other dimethylpiperidine isomers. For instance, in 2,5-disubstituted piperidines, the cis-diastereomer also reacts faster and with higher selectivity compared to the trans-diastereomer. nih.gov However, for 2,4-disubstituted piperidines, the trend is reversed, and the trans-isomer exhibits greater reactivity and selectivity. nih.gov These differences underscore the critical role of stereochemistry in dictating the chemical behavior of these heterocyclic compounds.

| Isomer Series | More Reactive Diastereomer | Reason for Enhanced Reactivity | Reference |

| 2,3-Dimethylpiperidine (B1295095) | cis | Lower energy transition state due to the preferred ground state conformation having an axial α-substituent. | nih.gov |

| 2,5-Dimethylpiperidine | cis | Similar conformational effects as the 2,3-isomer, favoring the cis-diastereomer. | nih.gov |

| 2,4-Dimethylpiperidine | trans | The lowest energy conformation for the trans-isomer has one axial substituent, leading to more favorable reaction kinetics. | nih.gov |

Synthesis and Conformational Aspects of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often begins with the corresponding disubstituted pyridine (B92270). A common method involves the hydrogenation of the pyridine ring to yield the piperidine. nih.gov This approach typically leads to the formation of the cis-isomer. nih.govrsc.org For example, the reduction of various methyl-substituted pyridines can be achieved using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂), often resulting in the cis-piperidine as the major product. nih.gov

Once the this compound scaffold is obtained, it can be further modified. For instance, N-substitution is a common strategy to introduce functional diversity. The choice of the N-protecting group can be crucial for subsequent stereochemical transformations. rsc.org For example, an N-benzyl group can be used to facilitate the epimerization of a cis-isomer to a trans-isomer under thermodynamic conditions, driven by the relief of unfavorable 1,3-diaxial interactions. rsc.org

The conformational properties of these derivatives are of significant interest. The chair conformation of the piperidine ring is the most stable. In this compound, the substituents adopt an axial-equatorial arrangement. nih.gov The introduction of additional substituents can influence this conformational preference. For instance, the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been explored to expand the 3D fragment chemical space for applications like fragment-based drug discovery. nih.gov

The synthesis of a library of 20 different regio- and diastereoisomers of methyl-substituted piperidines, including those derived from this compound, has been reported. nih.gov This was achieved through a combination of pyridine hydrogenation, base-mediated epimerization, and diastereoselective lithiation/trapping. nih.govrsc.org The relative stereochemistry of the synthesized compounds is often confirmed using techniques like ¹H NMR spectroscopy and, in some cases, single-crystal X-ray diffraction. rsc.org

| Synthetic Strategy | Key Features | Resulting Products | Reference |

| Pyridine Hydrogenation | Use of catalysts like Pd/C or PtO₂. | Primarily yields cis-piperidines. | nih.gov |

| Base-Mediated Epimerization | Choice of N-protecting group (e.g., N-benzyl) is critical for controlling stereochemistry. | Can convert cis-isomers to trans-isomers. | rsc.org |

| Diastereoselective Lithiation/Trapping | Utilizes directing groups like N-Boc to control the position of substitution. | Allows access to specific diastereomers that may not be accessible through other methods. | nih.govrsc.org |

Differentiation from Other Dimethylpiperidine Diastereomers (e.g., trans-2,3-Dimethylpiperidine, cis/trans-2,6-Dimethylpiperidine) in Research Contexts

Distinguishing between the various diastereomers of dimethylpiperidine is crucial in research due to their differing properties and reactivities. The primary methods for differentiation include spectroscopic techniques and the analysis of their behavior in specific chemical reactions.

Spectroscopic Differentiation:

¹H NMR Spectroscopy: The coupling constants (J values) between adjacent protons on the piperidine ring are highly dependent on their dihedral angle. This makes ¹H NMR a powerful tool for distinguishing between cis and trans isomers. The relative stereochemistry of the methyl groups influences the conformation of the ring and, consequently, the observed J values. rsc.org

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including the relative stereochemistry of the substituents. rsc.org

Reactivity-Based Differentiation:

As discussed in section 7.1, the kinetic resolution of disubstituted piperidines via enantioselective acylation provides a clear distinction based on reaction rates and selectivity. nih.gov The significantly faster reaction of this compound compared to its trans counterpart is a direct consequence of their conformational differences. nih.gov

Comparison with other Dimethylpiperidine Isomers:

trans-2,3-Dimethylpiperidine: As highlighted earlier, the primary difference lies in the conformational stability and the resulting reactivity in acylation reactions. The cis-isomer's preferred conformation with an axial α-methyl group makes it more reactive. nih.gov

cis/trans-2,6-Dimethylpiperidine: These isomers exist as three stereoisomers: an achiral (R,S) or meso form (often referred to as cis) and a chiral (R,R)/(S,S) enantiomeric pair (trans). smolecule.comwikipedia.org The cis-(R,S)-isomer predominantly adopts a chair conformation with both methyl groups in equatorial positions to minimize steric hindrance. wikipedia.orgchemeurope.com This contrasts with this compound, which has one axial and one equatorial methyl group. The 2,6-disubstituted isomers are often unreactive in reactions like enantioselective acylation due to steric hindrance around the nitrogen atom. nih.gov

cis/trans-3,5-Dimethylpiperidine: These isomers are primarily synthesized through the hydrogenation of 3,5-dimethylpyridine. Unlike the 2,3- and 2,6-isomers, they lack a substituent at the α-position to the nitrogen. This lack of an α-substituent leads to unselective acylation reactions. nih.gov

The standard molar enthalpies of formation have also been computed for various dimethylpiperidine isomers, providing further thermodynamic differentiation. acs.org

| Diastereomer | Key Differentiating Features | Research Context | Reference |

| trans-2,3-Dimethylpiperidine | Slower reaction rate in enantioselective acylation due to unfavorable diaxial conformation required for the transition state. | Kinetic resolution studies, mechanistic investigations. | nih.gov |

| cis-2,6-Dimethylpiperidine (B46485) (meso) | Achiral, adopts a chair conformation with diequatorial methyl groups. Unreactive in some acylation reactions due to steric hindrance. | Conformational analysis, building block for synthesis. | nih.govwikipedia.orgchemeurope.com |

| trans-2,6-Dimethylpiperidine (chiral) | Chiral, attractive as a building block for asymmetric synthesis. | Asymmetric synthesis, ligand development. | wikipedia.orgchemeurope.com |

| 3,5-Dimethylpiperidine | Lacks α-substituents, leading to unselective acylation. | Used as a scaffold in medicinal chemistry where α-substitution is not desired. | nih.gov |

Complementary Analytical Characterization in Academic Research

Vibrational Spectroscopic Analysis (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprint region of cis-2,3-dimethylpiperidine. These methods probe the vibrational modes of the molecule, which are determined by the masses of the atoms and the strength of the chemical bonds between them. While detailed experimental spectra with complete peak assignments for the pure cis isomer are not widely published, the expected vibrational frequencies can be predicted based on the known behavior of secondary cyclic amines and substituted piperidine (B6355638) rings. An experimental vapor phase IR spectrum for this compound is available in spectral databases, confirming its characterization by this method. nih.gov

The key vibrational modes for this compound include:

N-H Stretching: As a secondary amine, a characteristic N-H stretching vibration is expected. This typically appears as a single, relatively weak to medium intensity band in the region of 3350-3300 cm⁻¹.

C-H Stretching: Multiple bands arising from C-H stretching vibrations are anticipated just below 3000 cm⁻¹. These include asymmetric and symmetric stretches from the methyl (CH₃) and methylene (B1212753) (CH₂) groups on the piperidine ring.

C-H Bending: Vibrations corresponding to the bending of C-H bonds occur at lower wavenumbers. Methyl C-H asymmetric and symmetric bending modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. Methylene scissoring vibrations are typically observed near 1450 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in cyclic amines typically appears in the 1250-1020 cm⁻¹ region.

Ring Vibrations (Fingerprint Region): The region below 1500 cm⁻¹ is considered the fingerprint region, containing a complex series of absorptions from C-C stretching and various bending and deformation modes of the piperidine ring. These bands are unique to the specific structure and stereochemistry of the molecule.

The table below summarizes the expected vibrational bands for this compound based on characteristic group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond(s) Involved |

| N-H Stretch | 3350 - 3300 | N-H |

| C-H Asymmetric/Symmetric Stretch | 2975 - 2850 | C-H (in CH₃, CH₂) |

| C-H Asymmetric Bend (Methyl) | ~1460 | C-H (in CH₃) |

| C-H Scissoring (Methylene) | ~1450 | C-H (in CH₂) |

| C-H Symmetric Bend (Methyl) | ~1375 | C-H (in CH₃) |

| C-N Stretch | 1250 - 1020 | C-N |

| C-C Stretch & Ring Deformations | < 1200 | C-C, C-N, C-H |

This table represents generalized, expected frequency ranges for the functional groups present in the molecule. Precise peak positions and intensities would be determined from an experimental spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural insights through analysis of its fragmentation patterns. The compound has a monoisotopic mass of approximately 113.12 Da. nih.gov

Under electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 113. The fragmentation of cyclic amines like piperidines is dominated by cleavage at the carbon-carbon bonds adjacent to the nitrogen atom (α-cleavage), as this leads to the formation of a stable, nitrogen-containing cation.

For 2,3-dimethylpiperidine (B1295095), the most significant fragmentation pathway is the loss of the methyl group at the C2 position (an α-substituent). This results in a highly abundant fragment ion at m/z 98. This fragment is often the base peak in the mass spectrum, indicating its significant stability. nih.govresearchgate.net Further fragmentation of the ring and loss of small neutral molecules leads to other smaller ions.

Data from the NIST Mass Spectrometry Data Center confirms the key fragments for 2,3-dimethylpiperidine. nih.gov

| m/z | Proposed Fragment Identity | Significance |

| 113 | [C₇H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [M - CH₃]⁺ | Base Peak |

| 56 | [C₃H₆N]⁺ | Ring Fragment |

| 42 | [C₂H₄N]⁺ | Ring Fragment |

Data sourced from the NIST Mass Spectrometry Data Center as provided by PubChem. nih.gov

The observation of the molecular ion at m/z 113 confirms the molecular formula, while the prominent base peak at m/z 98 strongly supports the presence of a methyl group at a position alpha to the nitrogen atom, a key feature of the 2,3-dimethylpiperidine structure.

Q & A

Q. How to design a study comparing experimental and computational NMR chemical shifts for this compound?

- Methodological Answer: Acquire experimental and NMR spectra and correlate with gauge-including atomic orbital (GIAO) calculations at the B3LYP/6-31G(d) level. Use linear regression analysis to assess agreement (e.g., R values). Address outliers by re-examizing solvent effects or relativistic corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。